(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
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Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-20-13-6-4-11(22-2)8-15(13)24-17(20)19-16(21)10-3-5-12-14(7-10)23-9-18-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESYOBHFKLSWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play crucial roles in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from reduced activation of inflammatory cells, which is mediated by cyclic nucleotides.
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD). This includes reducing breathlessness and persistent coughing, which are common symptoms of COPD.
Action Environment
The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For example, the efficiency of delivery to the lungs can be affected by the patient’s breathing pattern and the performance of the nebulizer. Additionally, factors such as the presence of other medications and the patient’s overall health status can also influence the action of Ohtuvayre.
Biological Activity
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed investigation.
Structural Characteristics
The compound features:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Carboxamide functional group : Often associated with enhanced biological properties.
- Methoxy and methyl substitutions : These groups may influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.
Anticancer Activity
Research has shown that benzothiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated related benzothiazole compounds against breast cancer cell lines (T47D), revealing that functionalized derivatives can demonstrate potent anticancer activity, with some exhibiting better efficacy than established drugs like etoposide .
| Compound Name | IC50 (µM) | Activity Description |
|---|---|---|
| Etoposide | 36.6 | Reference drug |
| Compound A | 10.2 | Potent cytotoxic |
| Compound B | 15.5 | Moderate cytotoxic |
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. While some related compounds showed limited activity against various bacteria and viruses, the specific efficacy of this compound remains to be confirmed through targeted studies .
The mechanisms underlying the biological activity of benzothiazole derivatives typically involve:
- Inhibition of cell proliferation : Many derivatives induce apoptosis in cancer cells by disrupting cellular pathways.
- Antimicrobial action : Compounds may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
Case Studies
- Cytotoxicity Assay : In a study involving various benzothiazole derivatives, the compound N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide exhibited significant cytotoxicity against breast cancer cells, suggesting similar potential for this compound .
- Antiviral Evaluation : Although some related compounds were tested against viral infections like HIV and HBV, they showed limited efficacy. This highlights the need for focused research on this compound to explore its antiviral potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
